molecular formula C10H10O5 B1389255 Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate CAS No. 99059-30-0

Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate

Cat. No.: B1389255
CAS No.: 99059-30-0
M. Wt: 210.18 g/mol
InChI Key: HPVSGTVHFSYKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate is a versatile chiral synthon of significant interest in medicinal chemistry, primarily for the construction of complex biologically active molecules. Its structure is closely related to α,γ-diketo esters and unsaturated hydroxy esters, which are established as crucial intermediates in drug discovery . Compounds within this class have demonstrated potent activity as pyrophosphate mimetics that chelate divalent metal ions (Mg²⁺) at the active site of viral polymerases, such as the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, making them promising leads for antiviral therapeutic development . Furthermore, enantiomerically pure versions of structurally similar β,γ-unsaturated α-hydroxy esters, obtained through methods like biocatalytic deracemisation, are valuable precursors for synthesizing pharmaceutical compounds with documented antiviral properties . Beyond virology, the α,γ-diketo acid (DKA) pharmacophore is a privileged scaffold explored for its efficacy against other pathogens, including Mycobacterium tuberculosis, by targeting essential enzymes like protein kinase B (PknB) . This compound serves as a key building block for synthesizing various nitrogen-based heterocycles—such as pyrazoles, isoxazoles, and pyrrolidinones—which are core structures in numerous agents with antimicrobial, anticancer, and anti-inflammatory activities . For research use only. Not for human or veterinary use.

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVSGTVHFSYKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate, also known as ethyl (E)-4-(furan-2-yl)-2-oxobut-3-enoate, is an organic compound characterized by its furan ring and hydroxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_{4}

Physical Properties

PropertyValue
Molecular Weight194.18 g/mol
Density1.2 ± 0.1 g/cm³
Boiling PointNot specified
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties . Studies suggest that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Antioxidant Activity

The compound demonstrates notable antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. This compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage .

Cytotoxicity and Cancer Research

Recent investigations have highlighted the potential cytotoxic effects of this compound against various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a lead compound in cancer therapy .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.
  • Receptor Modulation : It may bind to receptors that regulate cell proliferation and apoptosis.
  • Metabolite Release : Hydrolysis of the ester group can release active metabolites that exert biological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against tested pathogens such as Staphylococcus aureus and Escherichia coli. These results indicate a promising potential for development into antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation using lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its efficacy in reducing inflammation-related symptoms .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate and analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
This compound Furan-2-yl, 4-OH C₁₁H₁₂O₅ 224.21* Aromatic furan, intramolecular H-bonding potential, α,β-unsaturated ketone
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate () Phenyl C₁₂H₁₂O₃ 204.22 Electron-withdrawing phenyl group; enhanced stability for electrophilic attack
Ethyl 4-ethoxy-2-oxobut-3-enoate () Ethoxy C₈H₁₂O₄ 172.18 Electron-donating ethoxy group; increased electron density on double bond
(E)-Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate () Furan-3-yl C₁₁H₁₂O₅ 224.21* Furan substitution at C3; altered conjugation and steric effects
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate () 2,6-Difluorophenyl, 2-OH C₁₂H₁₀F₂O₄ 268.20 Strong electron-withdrawing F groups; acidic α-H, potential tautomerism
Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate () Amino, phenyl C₁₂H₁₃NO₃ 219.24 Basic amino group; nucleophilic reactivity at β-carbon
Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate () Cyclohexyl (dioxo) C₁₃H₁₈O₅ 254.28 Bulky cyclohexyl group; steric hindrance and conformational rigidity

*Calculated molecular weight based on formula.

Reactivity and Functional Group Influence

  • Furan vs. Phenyl Substituents : The furan-2-yl group in the target compound offers π-conjugation and oxygen lone pairs, enhancing resonance stabilization compared to phenyl (). However, phenyl’s electron-withdrawing nature may favor electrophilic aromatic substitution over furan’s susceptibility to ring-opening reactions .
  • Hydroxyl and Oxo Groups: The 4-hydroxyl group in the target compound may form intramolecular hydrogen bonds with the 2-oxo group, stabilizing enol tautomers. In contrast, ’s 2-hydroxy-4-oxo derivative likely exhibits distinct tautomeric behavior due to positional isomerism .
  • Electron-Donating vs. Withdrawing Groups: Ethoxy () and amino () substituents increase electron density on the α,β-unsaturated system, promoting nucleophilic additions. Conversely, difluorophenyl () and trifluoro groups () enhance acidity of α-hydrogens, facilitating enolate formation .

Physicochemical Properties

  • Polarity and Solubility: Compounds with hydroxyl (target, ) or amino () groups exhibit higher polarity and improved aqueous solubility compared to purely aromatic derivatives (). The cyclohexyl-dioxo compound () may display lower solubility due to nonpolar bulk .
  • LogP and PSA: Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate (LogP = 1.82, PSA = 69.39 Ų) is less lipophilic than the target compound (estimated LogP ~1.5, PSA ~85 Ų), reflecting differences in hydrogen-bonding capacity .

Preparation Methods

Direct Condensation of Furan-2-yl Derivatives with Unsaturated Esters

This method involves the condensation of furan-2-yl derivatives with unsaturated esters such as ethyl acrylate or methyl acrylate. The process typically proceeds via a Michael addition or a related nucleophilic addition mechanism, followed by dehydration to form the conjugated keto ester.

Key steps:

  • React 2-acetylfuran with ethyl acrylate or methyl acrylate in an aprotic solvent like dichloromethane (DCM).
  • Use base catalysts such as potassium carbonate or sodium ethoxide to facilitate the condensation.
  • Conduct the reaction at low temperatures (often around -78°C to room temperature) to control selectivity and yield.
  • Isolate the product via extraction and purification through column chromatography.

Research findings:

  • The synthesis of (E)-ethyl 4-(furan-3-yl)-4-hydroxybut-2-enoate was achieved with an 82% yield, indicating high efficiency under optimized conditions.
  • Variations with different substituted furans have been reported, demonstrating the method's versatility.

Preparation via Grignard Reactions with Acetyl Derivatives

This approach employs Grignard reagents derived from β-bromophenyl or phenyl derivatives, which are reacted with diethyl oxalate or oxalyl chloride to form α, β-diketo esters, subsequently transformed into the target compound.

Key steps:

  • Synthesize the Grignard reagent by reacting β-bromophenyl derivatives with magnesium in anhydrous tetrahydrofuran (THF).
  • Add diethyl oxalate or oxalyl chloride to the Grignard solution at controlled low temperatures.
  • The resulting intermediate undergoes hydrolysis and esterification steps to yield the desired keto ester.

Research findings:

  • The method yields high purity products with a relatively short synthesis cycle.
  • The process requires strict anhydrous conditions and low-temperature control to prevent side reactions, such as Wurz side reactions, which can reduce yields.

Multi-step Synthesis Involving Phenyl and Furan Derivatives

This method involves multi-step reactions starting from phenyl aldehydes or phenylacetic acids, progressing through condensation, reduction, and esterification stages.

Key steps:

  • Condense phenyl aldehyde with malonic acid derivatives to form β-phenylacrylic acids.
  • Esterify these acids to form esters such as ethyl or methyl esters.
  • React with appropriate furan derivatives or perform subsequent modifications to introduce the furan ring at the desired position.

Research findings:

  • The process is more complex but allows for structural modifications, enabling the synthesis of various derivatives.
  • It is suitable for producing compounds with specific substitution patterns on the aromatic ring.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reactions Conditions Yield Advantages Disadvantages
Direct Condensation Furan-2-yl derivatives + Unsaturated esters Michael addition, dehydration Low temperature, aprotic solvents Up to 82% Simple, high yield Limited substrate scope
Grignard Route β-bromophenyl derivatives + Diethyl oxalate Grignard addition, hydrolysis Anhydrous, low temperature High purity, efficient Short cycle, high yield Strict conditions, side reactions
Multi-step Phenyl Derivatives Phenyl aldehyde + malonic derivatives Condensation, esterification Mild to moderate conditions Variable Structural flexibility Complex, longer process

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate
Reactant of Route 2
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Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate

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